![molecular formula C9H17NO2 B2971605 Methyl 2-(dimethylamino)-2-methylpent-4-enoate CAS No. 80070-19-5](/img/structure/B2971605.png)
Methyl 2-(dimethylamino)-2-methylpent-4-enoate
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Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. Another example is the polymerization of DMAEMA by CuBr/HMTETA-mediated ATRP in acetone at 30 °C, using ethyl-bromoisobutyrate (EBiB) as an initiator .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. Another example is the copolymer compositions determined by elemental analysis and HNMR spectroscopy .Scientific Research Applications
- PDMAEMA (Poly [2-(dimethylamino)ethyl methacrylate]) is a water-soluble polymer. Due to its positive charge, PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules like DNA and RNA. Researchers have used PDMAEMA for gene delivery .
- PDMAEMA also interacts with mucosal gel layers, making it suitable for ocular drug delivery systems .
- Thermosensitive and crosslinked PDMAEMA nanogels have been explored for anticancer therapy as drug delivery systems .
- Amphiphilic block copolymers containing PDMAEMA side chains self-assemble into nanosized micelles. These micelles can load antioxidants, anti-inflammatory agents, and anticancer drugs like quercetin .
- These drug-loaded nanoparticles can further form micelleplexes with DNA, enabling simultaneous codelivery of DNA and drugs .
- Dispersion polymerization of PDMAEMA in water/2-methoxyethanol medium produces well-defined sub-micron PDMAEMA-EDMA nanogels .
- These nanogels can be tailored for drug delivery, including ocular drug delivery and anticancer therapy .
- RAFT polymerization has been used to synthesize random copolymers of PDMAEMA and oligo ethylene glycol. These copolymers exhibit stimuli-responsive behavior .
- PDMAEMA is biocompatible and biodegradable, making it suitable for various biomedical applications .
- PDMAEMA side chains have been attached to an amphiphilic block copolymer using azide–alkyne “click” chemistry. This modification enhances the copolymer’s drug-loading capabilities .
Drug Delivery Systems
Biomedical Nanocarriers
Polymer Nanogels
Stimuli-Responsive Copolymers
Biocompatibility and Biodegradability
Click Chemistry Modification
properties
IUPAC Name |
methyl 2-(dimethylamino)-2-methylpent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6-7-9(2,10(3)4)8(11)12-5/h6H,1,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPSUZYIVYIEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dimethylamino)-2-methylpent-4-enoate |
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